Fluroxypyr-13C2

LC-MS/MS Stable Isotope Dilution Matrix Effect Compensation

Accurate LC-MS/MS quantification of Fluroxypyr is compromised by matrix effects and deuterated standard retention shifts. Fluroxypyr-13C2 solves this. • Isotope-labeled internal standard (SIL-IS): >98 atom% ¹³C, ≥98% HPLC purity. • Co-elutes with native analyte - corrects ion suppression/enhancement in real time. • Validated for cereals, soil, water matrices (LOQ down to 0.01 mg/kg). Supports OECD GLP and method validation studies.

Molecular Formula C7H5Cl2FN2O3
Molecular Weight 257.01 g/mol
Cat. No. B12396418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluroxypyr-13C2
Molecular FormulaC7H5Cl2FN2O3
Molecular Weight257.01 g/mol
Structural Identifiers
SMILESC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F
InChIInChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)/i1+1,2+1
InChIKeyMEFQWPUMEMWTJP-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluroxypyr-13C2 Purity and Procurement


Fluroxypyr-13C2 is a carbon-13 (¹³C) isotopically labeled analogue of the synthetic auxin herbicide Fluroxypyr (unlabeled CAS: 69377-81-7) . It is manufactured as a stable isotope-labeled internal standard (SIL-IS) for use in quantitative LC-MS/MS, GC-MS, and NMR analytical workflows, particularly for residue monitoring, environmental fate, and method validation studies . The compound is defined by its molecular formula C₅¹³C₂H₅Cl₂FN₂O₃, a molecular weight of 257.02 g/mol, and a minimum chemical purity of ≥98% (HPLC) with an isotopic enrichment of >98% atom ¹³C .

Certified isotopic enrichment supports accurate isotope dilution
High chemical purity ensures reliable ISTD performance
¹³C labeling enables co-elution and matrix effect correction

Fluroxypyr-13C2: Why Generic Substitutes Fail


Generic substitution of Fluroxypyr-13C2 with unlabeled Fluroxypyr or alternative isotopologues (e.g., deuterium-labeled Fluroxypyr-d2) introduces significant analytical variability that compromises quantitative reliability. Unlabeled standards cannot correct for matrix-induced ion suppression/enhancement in LC-MS/MS, leading to systematic biases in recovery [1]. Deuterated analogs (e.g., Fluroxypyr-d2), while isotopically distinct, exhibit known chromatographic retention time shifts due to the larger mass difference introduced by deuterium (²H), a phenomenon that prevents co-elution with the native analyte and impairs the internal standard's ability to compensate for dynamic matrix effects [2]. In contrast, ¹³C-labeled standards like Fluroxypyr-13C2 maintain physicochemical identity with the target analyte, ensuring co-elution and precise correction for ionization efficiency fluctuations .

Unlabeled Fluroxypyr cannot correct for matrix-induced ion suppression, leading to systematic quantitative bias.
Deuterated analogs (e.g., Fluroxypyr-d2) may exhibit retention time shifts that prevent co-elution, reducing matrix effect compensation.
¹³C-labeled internal standards enable co-elution and ionization equivalence, supporting consistent matrix-effect correction.

Fluroxypyr-13C2 Comparative Evidence


Co-Elution: ¹³C vs. Deuterated Internal Standards

In a systematic LC–ESI–MS/MS method comparison, a deuterated internal standard (²H₇) for 2-methylhippuric acid (2MHA) exhibited significant isotopic retention time shift relative to the target analyte, preventing complete co-elution [1]. This shift diminished the IS's capacity to compensate for matrix effects, resulting in a quantitative bias where concentrations generated with the ²H-IS were, on average, 59.2% lower than those generated with a ¹³C-IS [1]. In contrast, the ¹³C-labeled IS (¹³C₆) co-eluted with the analyte and generated spike accuracy with no significant bias, whereas the ²H-IS produced a negatively biased result of –38.4% [1]. The principle is directly applicable to Fluroxypyr analysis: Fluroxypyr-13C2's ¹³C labeling introduces a minimal mass shift of +2 Da, ensuring chromatographic co-elution with native Fluroxypyr, unlike deuterated Fluroxypyr-d2 which is subject to retention time drift [2].

Co-Elution: ¹³C vs. ²H-IS
Class-level inference
¹³C-IS: No significant bias; ²H-IS: –38.4% accuracy bias (concentrations 59.2% lower)
Supports matrix-effect compensation context
Extrapolated from urinary biomarker LC–MS/MS study
LC-MS/MS Stable Isotope Dilution Matrix Effect Compensation

Isotopic Purity and Molecular Identity

Fluroxypyr-13C2 is defined by a molecular formula of C₅¹³C₂H₅Cl₂FN₂O₃ and a molecular weight of 257.02 g/mol, compared to 255.01 g/mol for unlabeled Fluroxypyr (C₇H₅Cl₂FN₂O₃) . The +2 Da mass difference is critical for MS differentiation in the same ion scan without signal overlap . The product is certified with chemical purity ≥98% (HPLC) and isotopic enrichment >98% atom ¹³C, ensuring that the vast majority of molecules contain exactly two ¹³C atoms . This high enrichment minimizes the presence of unlabeled or partially labeled species that could contribute to analyte signal and compromise quantification accuracy.

Isotopic Purity & Identity
Cross-study comparable
MW 257.02 g/mol (+2 Da vs unlabeled); >98% atom ¹³C, ≥98% chemical purity
Ensures unambiguous MS identification and reliable isotope dilution
Certified reference-standard specifications
Internal Standard Isotopic Enrichment Mass Spectrometry

Regulatory Compliance & Traceability

Fluroxypyr-13C2 is supplied as a fully characterized chemical reference standard compliant with regulatory guidelines for analytical method development and validation (AMV) . It is specifically documented for use as a reference standard for traceability against pharmacopeial standards, including USP and EP monographs, and for Quality Control (QC) applications during drug synthesis and formulation [1]. This level of characterization and documentation is not universally provided for all unlabeled or deuterated analogs from generic chemical suppliers.

Regulatory Traceability
Supporting evidence
Fully characterized reference standard, compliant with AMV guidelines; traceable to USP/EP
Supports method validation and audit documentation
Vendor-provided documentation; verify for specific method
Reference Standard Method Validation GMP/GLP Compliance

Fluroxypyr-13C2 Application Scenarios


LC-MS/MS Residue Quantification in Food & Environment

Fluroxypyr-13C2 is the internal standard of choice for LC-MS/MS analysis of Fluroxypyr residues in cereals, wheat, maize, soil, and water where matrix-induced ion suppression is a known challenge [1]. Unlike unlabeled standards which cannot correct for matrix effects, or deuterated analogs which suffer from retention time shifts, Fluroxypyr-13C2 co-elutes with the target analyte and provides a matched ionization environment, enabling accurate isotope dilution quantification down to 0.01 mg/kg LOQ levels [2].

Method Validation for GLP/GMP Compliance

For laboratories seeking accreditation or conducting studies under OECD GLP or pharmaceutical GMP, Fluroxypyr-13C2 provides a certified, fully characterized reference standard that supports method validation (AMV) and traceability to USP/EP monographs . Its use directly addresses the requirement for a stable isotope-labeled internal standard in robust analytical methods, ensuring that the method meets accuracy, precision, and recovery criteria during validation and proficiency testing .

Environmental Fate & Dissipation Kinetics

In studies investigating the degradation half-life and soil dissipation of Fluroxypyr (e.g., half-lives of 27.2–43.1 days in non-sterile soil), Fluroxypyr-13C2 serves as a critical internal standard to correct for extraction variability and instrument drift across multiple sampling time points and complex soil matrices [3]. Its use ensures that observed dissipation kinetics reflect true environmental degradation rather than analytical variance.

Multiresidue Analysis and Proficiency Testing in Cereals

Fluroxypyr-13C2 is an essential component in validated QuEChERS-based LC-MS/MS methods for the simultaneous determination of acidic herbicides (including florasulam and halauxifen-methyl) in wheat, corn, and straw [4]. Its use has been demonstrated to yield satisfactory recoveries (80–110%) and is instrumental for laboratories participating in EU Proficiency Tests for cereals, where accurate quantification of Fluroxypyr at residue levels is a benchmark [5].

Application
Selection Property
Validation Focus
LC-MS/MS Residue Quantification
Co-eluting ¹³C-ISTD for matrix effect correction
Accuracy and recovery at residue levels
Method Validation (GLP/GMP)
Certified reference standard with full characterization
AMV guideline compliance and traceability
Environmental Fate & Dissipation
Stable isotope for temporal correction
Extraction and instrument drift compensation
Multiresidue Analysis & Proficiency Testing
QuEChERS-LC-MS/MS compatible
Recovery and proficiency testing benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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